molecular formula C13H18O4 B14190962 10-Hydroxy-13-oxotrideca-4,7,11-trienoic acid CAS No. 922508-98-3

10-Hydroxy-13-oxotrideca-4,7,11-trienoic acid

Katalognummer: B14190962
CAS-Nummer: 922508-98-3
Molekulargewicht: 238.28 g/mol
InChI-Schlüssel: FZZGEHCNDXPVHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-Hydroxy-13-oxotrideca-4,7,11-trienoic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple double bonds and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxy-13-oxotrideca-4,7,11-trienoic acid typically involves multi-step organic reactions. One common method includes the oxidation of precursor compounds using specific oxidizing agents under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions: 10-Hydroxy-13-oxotrideca-4,7,11-trienoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated forms.

    Substitution: Functional groups in the compound can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

10-Hydroxy-13-oxotrideca-4,7,11-trienoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 10-Hydroxy-13-oxotrideca-4,7,11-trienoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

10-Hydroxy-13-oxotrideca-4,7,11-trienoic acid can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

922508-98-3

Molekularformel

C13H18O4

Molekulargewicht

238.28 g/mol

IUPAC-Name

10-hydroxy-13-oxotrideca-4,7,11-trienoic acid

InChI

InChI=1S/C13H18O4/c14-11-7-9-12(15)8-5-3-1-2-4-6-10-13(16)17/h2-5,7,9,11-12,15H,1,6,8,10H2,(H,16,17)

InChI-Schlüssel

FZZGEHCNDXPVHV-UHFFFAOYSA-N

Kanonische SMILES

C(CC(=O)O)C=CCC=CCC(C=CC=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.